6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
Overview
Description
6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H18N4S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of imidazole derivatives also varies widely and depends on the specific drug and its target. For example, some imidazole derivatives may inhibit certain enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Imidazole is a key component of several important biochemical pathways. It is a part of the structure of the amino acid histidine, which is involved in protein synthesis. It is also a part of purine, a key component of DNA .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their specific structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the presence of different functional groups on the imidazole ring .
Result of Action
The result of the action of imidazole derivatives can vary widely depending on their specific structure and target. For example, some imidazole derivatives have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, which can in turn influence its interaction with its target .
Biological Activity
6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the benzothiazole class, which is known for various therapeutic effects, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.
The molecular formula of this compound is , with a molar mass of approximately 286.4 g/mol. Its structure features an ethyl group and an imidazolyl propyl side chain attached to a benzothiazole core, which is crucial for its biological interactions .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of benzothiazole derivatives. A study found that compounds similar to this compound exhibited significant activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , both of which are critical pathogens in healthcare settings .
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been extensively studied. Compounds in this class have demonstrated efficacy against several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways like PI3K and mTORC1, which are vital for cell proliferation and survival .
Case Studies
- Antitumor Activity : A recent study evaluated a series of benzothiazole derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that certain modifications to the benzothiazole structure significantly enhanced their cytotoxicity against MCF-7 and HT-29 cells. The most potent compound showed an IC50 value in the low micromolar range, suggesting strong potential for further development .
- Neuroprotective Effects : In another investigation, compounds related to this compound were tested for neuroprotective activities in models of oxidative stress. These studies indicated that certain derivatives could mitigate neuronal damage through antioxidant mechanisms .
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in signaling pathways related to cancer progression and microbial resistance. The imidazole ring may play a pivotal role in enhancing the compound's interaction with biological macromolecules.
Comparative Biological Activity Table
Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Moderate | High | Promising |
Benzothiazole Derivative A | High | Moderate | Low |
Benzothiazole Derivative B | Low | High | Moderate |
Properties
IUPAC Name |
6-ethyl-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-2-12-4-5-13-14(10-12)20-15(18-13)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,2-3,6,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLUJQFXHWKAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.